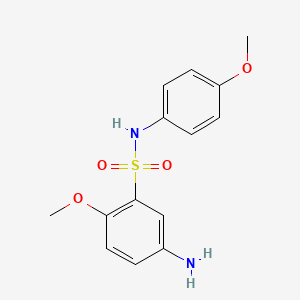

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

説明

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both amino and methoxy groups in its structure suggests potential biological activity and chemical reactivity.

特性

IUPAC Name |

5-amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPAIQVKSGCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Anticancer Properties

Research indicates that compounds containing the benzenesulfonamide moiety exhibit notable anticancer activities. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, including breast cancer. The compound 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has demonstrated potential in inducing apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed during assays .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies reported that certain derivatives of benzenesulfonamides showed significant inhibition against bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves the inhibition of carbonic anhydrases present in bacteria, which is critical for their growth and survival .

Inhibition of Carbonic Anhydrases

The primary mechanism through which this compound exerts its anticancer and antimicrobial effects is through the inhibition of carbonic anhydrases. The selectivity for CA IX over CA II has been highlighted, suggesting that modifications to the compound’s structure can enhance its efficacy against specific targets while minimizing side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Research has indicated that substituents on the benzene ring significantly influence both anticancer and antimicrobial activities. For example, methoxy groups at specific positions have been associated with enhanced potency against HIV and other viral infections .

| Compound | Antiviral Activity (EC50) | Selectivity Index |

|---|---|---|

| 11l | 0.21 μM | 5768.06 |

| PF-74 | 0.87 μM | 39.34 |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of benzenesulfonamide derivatives, a specific derivative demonstrated a remarkable ability to induce apoptosis in MDA-MB-231 cells, with a reported increase in annexin V-FITC-positive cells by approximately 22-fold compared to controls . This suggests a promising avenue for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various benzenesulfonamide derivatives, revealing that compounds exhibited over 80% inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL . This underscores the potential of these compounds as effective antibacterial agents.

作用機序

The mechanism of action of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

類似化合物との比較

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Comparison

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is unique due to the presence of both amino and methoxy groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure might result in different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research.

生物活性

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group, which is crucial for its biological activity. The presence of methoxy groups enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including this compound.

Case Study: Inhibition of Breast Cancer Cell Lines

A study evaluated the compound's effects on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM against these cancer cells. Notably, the compound exhibited a selectivity index ranging from 5.5 to 17.5 times higher against cancer cells compared to normal breast cell line MCF-10A .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |

| Other Derivatives (e.g., 4e, 4g) | MCF-7 | Varies | Varies |

The mechanism of action appears to involve apoptosis induction, as evidenced by a significant increase in annexin V-FITC positive cells in treated groups compared to controls .

Antibacterial Activity

The antibacterial properties of benzenesulfonamides are well-documented, with several studies indicating effectiveness against various pathogens.

Evaluation Against Staphylococcus aureus

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an inhibition percentage of approximately 80% at a concentration of 50 μg/mL .

Table 2: Antibacterial Activity Against Common Pathogens

| Pathogen | Inhibition (%) at 50 μg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 77.52% |

Enzyme Inhibition

Benzenesulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are important for various physiological processes.

Selective Inhibition of Carbonic Anhydrase IX

Research indicates that compounds similar to this compound demonstrate selective inhibition of CA IX over CA II, with IC50 values reported between 10.93 and 25.06 nM for CA IX . This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy in cancer treatment.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses favorable pharmacokinetic properties, which are essential for its development as a therapeutic agent .

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| Solubility | High |

| Permeability | Good |

| Toxicity Potential | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide?

- Methodology : A three-step synthesis is commonly employed:

Sulfonation : React 5-amino-2-methoxybenzenesulfonyl chloride with 4-methoxyaniline in dichloromethane (DCM) using triethylamine as a base at room temperature (yield: ~94%) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization : Confirm via -NMR (methoxy protons at δ 3.8–4.0 ppm) and LC-MS (expected [M+H]+: 337.08).

- Key Considerations : Monitor reaction progress via TLC to avoid over-sulfonation.

Q. How can spectroscopic techniques distinguish structural isomers of this sulfonamide?

- Methodology :

- NMR : Methoxy groups at C2 and C4’ positions produce distinct splitting patterns in -NMR (e.g., singlet for para-methoxy vs. doublet for ortho-methoxy) .

- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1350 cm and ~1150 cm, while NH stretches are observed at ~3300 cm.

- X-ray Crystallography : Resolves ambiguity in substituent positioning (e.g., dihedral angles between benzene rings) .

Q. What solvent systems enhance solubility for in vitro bioassays?

- Data :

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 25.3 | >95% |

| Methanol | 12.7 | 85% |

| PBS (pH 7.4) | 0.8 | 70% |

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Example : Chlorination at C5 (as in 5-chloro analogs) increases anti-cancer activity (IC: 1.2 μM vs. 8.7 μM for unmodified compound) by enhancing hydrophobic interactions with target proteins .

- Methodology :

Synthesize derivatives via nucleophilic substitution (e.g., using ethyl chloroformate).

Test cytotoxicity against HeLa cells (MTT assay) and compare logP values (Hansch analysis).

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Case Study : In vitro IC of 2.5 μM (HeLa cells) vs. in vivo tumor reduction of 40% (mouse xenograft).

- Analysis Framework :

- Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution.

- Metabolite Screening : Identify hydroxylated or glucuronidated metabolites via HRMS .

- Dose Optimization : Adjust dosing frequency based on clearance rates (e.g., QD vs. BID regimens).

Q. What computational strategies predict binding modes with cyclooxygenase-2 (COX-2)?

- Methodology :

Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the sulfonamide-COX-2 complex.

Free Energy Calculations : Calculate binding affinity (ΔG) via MM-PBSA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。